5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
Description
Properties
IUPAC Name |
5-sulfanylidene-2H-1,2,4-triazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3OS/c7-3-5-2(8)1-4-6-3/h1H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAONSCLFUDKBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362861 | |
| Record name | 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627-37-8 | |
| Record name | NSC38622 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazinecarbothioamide Cyclization
The classical approach involves cyclizing hydrazinecarbothioamides (3) under basic conditions. For example, refluxing 3 with 1M NaOH in ethanol for 6–7 hours yields 6-(2-aminophenyl)-4-(4-substituted phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (4) . This method, however, suffers from low yields (35–60%) and requires large volumes of solvent for purification.
Mechanistic Insight : The reaction proceeds via deprotonation of the hydrazinecarbothioamide’s thiol group, followed by intramolecular nucleophilic attack to form the triazine ring. Acidification with acetic acid precipitates the product.
Base-Mediated Ring Closure
In a modified protocol, anhydrous K₂CO₃ in ethanol facilitates the synthesis of 8-substituted 3,5-dihydro-2H-triazino[5,6-b]indoles (6) . Refluxing 3 with K₂CO₃ for 7–8 hours achieves moderate yields (50–65%), but the need for absolute ethanol and prolonged heating limits scalability.
Microwave-Assisted Synthesis
Aqueous Medium Optimization
Microwave irradiation in water significantly improves reaction efficiency. For instance, irradiating a mixture of 3 , NaOH, and K₂CO₃ at 300 W for 3–6 minutes produces 4 and 6 in 75–90% yield. This method eliminates organic solvents, reduces reaction time by >95%, and simplifies purification via crystallization.
Key Advantages :
One-Pot Protocols
Recent advancements enable one-pot synthesis by sequentially reacting hexahydro-1H-indole-2,3-dione with thiosemicarbazide under microwave conditions. This approach avoids isolating intermediates and achieves comparable yields (80–85%).
Comparative Analysis of Methods
| Parameter | Conventional (NaOH Reflux) | Microwave (Aqueous) |
|---|---|---|
| Reaction Time | 6–8 hours | 3–6 minutes |
| Yield | 35–60% | 75–90% |
| Solvent | Ethanol | Water |
| Purification | Crystallization | Direct filtration |
| Environmental Impact | High (toxic base/solvent) | Low (aqueous, no waste) |
Table 1: Comparison of conventional and microwave-assisted synthesis methods.
Mechanistic and Spectroscopic Validation
Reaction Monitoring
Thin-layer chromatography (TLC) and IR spectroscopy are critical for tracking reaction progress. The disappearance of the C=S stretch at 1152 cm⁻¹ (hydrazinecarbothioamide) and emergence of C=O at 1697 cm⁻¹ confirm triazinone formation.
Structural Elucidation
¹H NMR spectra of 4 exhibit characteristic signals at δ 11.12 ppm (indole NH) and δ 8.36 ppm (hydrazinecarbothioamide NH₂). Mass spectrometry further validates molecular ions, such as m/z 254.5 for 3b .
Green Chemistry Innovations
Chemical Reactions Analysis
Types of Reactions
5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new chemical entities with desirable properties.
Biology
- Antimicrobial Activity : Research indicates that derivatives of 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one exhibit significant antimicrobial properties. For example, compounds synthesized from this triazine have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis .
- Anticancer Potential : The compound has been investigated for its anticancer properties. Studies reveal that certain derivatives can inhibit the growth of cancer cell lines by modulating enzymatic activities involved in cancer progression .
Medicine
- Drug Development : Due to its structural characteristics, this compound is being explored as a potential drug candidate. Its ability to interact with biological targets such as enzymes makes it a valuable compound in medicinal chemistry .
Industry
- Material Science : The compound is utilized in developing new materials with specific properties. Its unique chemical structure allows for the design of materials that can be used in various applications ranging from pharmaceuticals to agricultural chemicals .
Antimicrobial Activity Evaluation
A series of derivatives based on this compound were synthesized and evaluated for their antimicrobial activity. The results indicated that certain compounds exhibited broad-spectrum antibacterial effects comparable to established antibiotics like Ciprofloxacin and Rifampicin. Notably, one derivative demonstrated an MIC of 50 μg/mL against Mycobacterium smegmatis, highlighting its potential as an antimicrobial agent .
Anticancer Activity Assessment
In vitro studies on cancer cell lines revealed that specific derivatives of this compound inhibited cell proliferation significantly. The mechanism was attributed to the interaction with cellular enzymes that play critical roles in cancer metabolism and growth regulation .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms in the ring structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Table 1: Antioxidant Activity Comparison
| Compound | Activity vs. Ascorbic Acid | Assay Method |
|---|---|---|
| Ascorbic acid | 1.0× (baseline) | DPPH, Reducing Power |
| 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | 1.5× | DPPH |
| 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 1.35× | Reducing Power |
Insecticidal Activity
The structural analog pymetrozine (6-methyl-4-{(E)-pyridin-3-ylmethylideneamino}-4,5-dihydro-1,2,4-triazin-3(2H)-one) is a commercial insecticide effective against aphids and whiteflies . Unlike the parent compound, pymetrozine’s pyridine substituent enhances its systemic action in plants.
Table 2: Insecticidal Activity Comparison
| Compound | Target Pests | Application | Key Substituents |
|---|---|---|---|
| This compound | Not reported | N/A | Base scaffold |
| Pymetrozine | Aphids, whiteflies | Foliar spraying | Pyridin-3-ylmethylideneamino, methyl |
| Urea-bridged triazone derivatives | Lepidopteran pests | TRP channel inhibition | Urea bridge, alkyl groups |
Ion-Sensing Capabilities
The derivative 4-amino-3-{2-[4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3(2H)-yliden]hydrazono}-6-methyl-3,4-dihydro-1,2,4-triazin-5(2H)-one (ATO) is used in terbium(III) ion-selective electrodes. Its amino and methyl groups enable selective binding to Tb³⁺ with a detection limit of 8.6 × 10⁻⁷ mol L⁻¹ and a Nernstian slope of 19.4 mV/decade .
Table 3: Ion-Sensing Performance
| Compound | Target Ion | Detection Limit (mol L⁻¹) | Slope (mV/decade) | Key Features |
|---|---|---|---|---|
| ATO | Tb³⁺ | 8.6 × 10⁻⁷ | 19.4 ± 0.5 | Amino, methyl groups |
| Parent | N/A | N/A | N/A | Base scaffold |
Pharmacological Activity
Hybrid structures combining triazinone with pyrimidine (e.g., 4o and 4s) show potent anticonvulsant activity by modulating GABA levels. For instance:
- 4o : ED₅₀ = 22.54 mg/kg (MES model), 285.02 mg/kg (scPTZ model) .
- 4s : ED₅₀ = 29.40 mg/kg (MES model), 293.42 mg/kg (scPTZ model) .
Physical and Chemical Properties
Arylation of the triazinone core improves thermal stability:
Biological Activity
5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazines, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 129.14 g/mol. The structure features a thioxo group that contributes to its reactivity and biological interactions.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains and fungi. For instance:
- Case Study : In vitro studies showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antioxidant Properties
Research indicates that this compound possesses antioxidant properties. This activity can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
- Research Finding : A study measured the compound's ability to reduce oxidative stress in human cells, showing a notable decrease in reactive oxygen species (ROS) levels .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in various cancer cell lines.
- Case Study : In a study involving human breast cancer cells (MCF-7), the compound induced apoptosis and cell cycle arrest at the G1 phase. The IC50 value was determined to be approximately 15 µM .
The biological activities of this compound can be attributed to its interaction with cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : It has been suggested that this compound can modulate pathways related to apoptosis and oxidative stress response.
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
